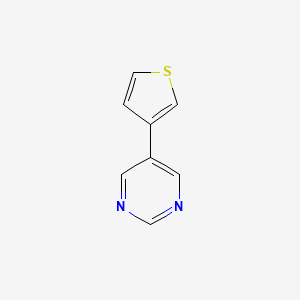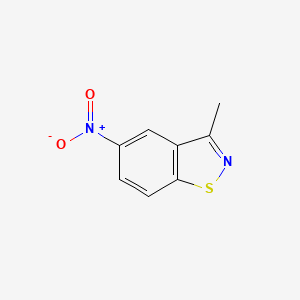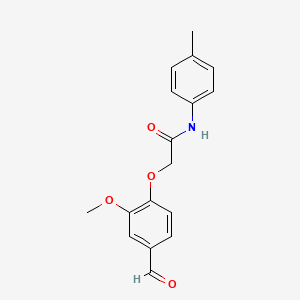
5-(3-Thienyl)pyrimidine
Descripción general
Descripción
5-(3-Thienyl)pyrimidine is a compound with the molecular formula C8H6N2S . It is a beige-colored solid and is known by several synonyms such as 5-(Thiophen-3-yl)pyrimidine and 5-thiophen-3-ylpyrimidine .
Molecular Structure Analysis
The molecular weight of 5-(3-Thienyl)pyrimidine is 162.21 g/mol . The InChI string representation isInChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H . The compound contains a total of 18 bonds, including 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, and 1 six-membered ring . Chemical Reactions Analysis
While specific chemical reactions involving 5-(3-Thienyl)pyrimidine are not detailed in the retrieved sources, pyrimidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
5-(3-Thienyl)pyrimidine has a molecular weight of 162.21 g/mol, an XLogP3-AA of 1.5, and a topological polar surface area of 54 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . The compound is a beige-colored solid .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including “5-(3-Thienyl)pyrimidine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Activities
The pyrimidine ring, which is present in “5-(3-Thienyl)pyrimidine”, is known to exhibit antioxidant activities . This makes it a potential candidate for the development of drugs aimed at combating oxidative stress-related disorders .
Antimicrobial Applications
Pyrimidines have been reported to possess antimicrobial properties . This suggests that “5-(3-Thienyl)pyrimidine” could potentially be used in the development of new antimicrobial agents .
Antiviral Applications
In addition to their antimicrobial properties, pyrimidines also exhibit antiviral activities . This indicates that “5-(3-Thienyl)pyrimidine” could be explored for its potential use in antiviral drug development .
Anticancer Applications
Pyrimidines, including “5-(3-Thienyl)pyrimidine”, have been explored for their role as anticancer agents . For instance, they have been studied in the context of breast cancer cell lines .
Applications in Neurological Disorders
Pyrimidines are reported to possess medicinal properties important to central nervous system (CNS)-active agents . This suggests that “5-(3-Thienyl)pyrimidine” could potentially be used in the treatment of neurological disorders .
Applications in Chronic Pain Management
Pyrimidines have been associated with anti-inflammatory and analgesic properties . This implies that “5-(3-Thienyl)pyrimidine” could potentially be used in the management of chronic pain .
Applications in Diabetes Mellitus
Pyrimidines have been associated with potential applications in the treatment of diabetes mellitus . This suggests that “5-(3-Thienyl)pyrimidine” could be explored for its potential use in diabetes treatment .
Direcciones Futuras
Pyrimidines, including 5-(3-Thienyl)pyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and designing novel pyrimidine analogs with enhanced activities and minimal toxicity .
Propiedades
IUPAC Name |
5-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUZGJKUUBLEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313744 | |
| Record name | 5-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Thienyl)pyrimidine | |
CAS RN |
58759-02-7 | |
| Record name | 5-(3-Thienyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58759-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)
![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)





![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)
